molecular formula C22H32N6O3 B2614477 8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896840-81-6

8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2614477
CAS No.: 896840-81-6
M. Wt: 428.537
InChI Key: FHSKJPWPGOAKIM-UHFFFAOYSA-N
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Description

8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H32N6O3 and its molecular weight is 428.537. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Antidepressant Agents

A series of derivatives, including the specified compound, were synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. These compounds have been explored for potential antidepressant and anxiolytic applications, with certain derivatives showing promise in preliminary pharmacological in vivo studies. This highlights the potential of these derivatives as lead compounds for developing new antidepressant and/or anxiolytic drugs (Zagórska et al., 2016).

Receptor Affinity and Phosphodiesterase Activity

Further research on derivatives of imidazo- and pyrimidino[2,1-f]purines, including the specified compound, has explored their affinity for serotonin and dopamine receptors, as well as their inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. This work has contributed to the understanding of structure-activity relationships necessary for receptor and enzyme activity, presenting a basis for future modifications and detailed mechanistic studies (Zagórska et al., 2016).

Anticancer Activity

Compounds bearing a morpholinoethyl group and a substituted imidazole segment have been designed, synthesized, and tested as anticancer agents against various human cancer cell lines. This research has identified compounds with significant antiproliferative activity, marking them as potential candidates for further development in cancer therapy (Liu et al., 2018).

Evaluation for Anticancer Activity

The synthesis and evaluation of derivatives for anticancer activity have been carried out, with certain compounds showing good activity against various cancer cell lines. This area of research opens up new avenues for the development of novel anticancer agents (Kumar et al., 2013).

Properties

IUPAC Name

6-cyclohexyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O3/c1-15-16(2)28-18-19(23-21(28)27(15)17-7-5-4-6-8-17)24(3)22(30)26(20(18)29)10-9-25-11-13-31-14-12-25/h17H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSKJPWPGOAKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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